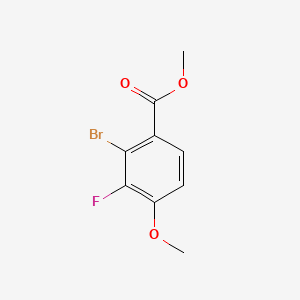![molecular formula C9H15NO B13894893 [(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B13894893.png)
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,2S,4R)-6-azatricyclo[43002,4]nonan-1-yl]methanol is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反应分析
Types of Reactions
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the methanol group to a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carbonyl compound, while reduction can regenerate the alcohol.
科学研究应用
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which [(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological responses. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity.
相似化合物的比较
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol can be compared with other similar compounds, such as:
[(1R,2S,4R,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0^2,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate]: This compound shares a similar tricyclic core but differs in its functional groups and overall structure.
[(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2,2-Di(2-thienyl)glycolate]: Another related compound used as a precursor to Tiotropium Bromide.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol |
InChI |
InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9+/m0/s1 |
InChI 键 |
IDXKJRQMYZLFAY-XHNCKOQMSA-N |
手性 SMILES |
C1C[C@]2([C@H]3C[C@H]3CN2C1)CO |
规范 SMILES |
C1CC2(C3CC3CN2C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


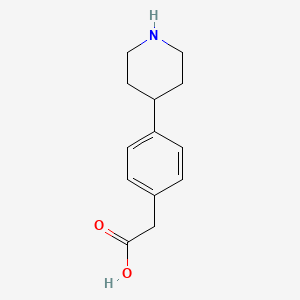

![Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate](/img/structure/B13894818.png)

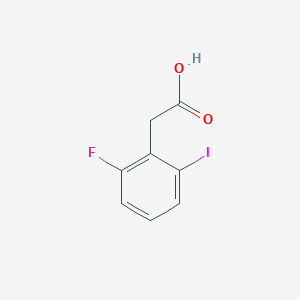
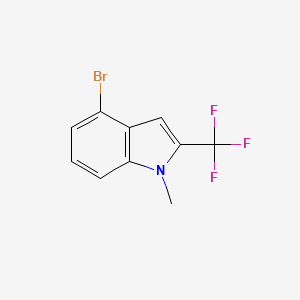

![methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13894862.png)

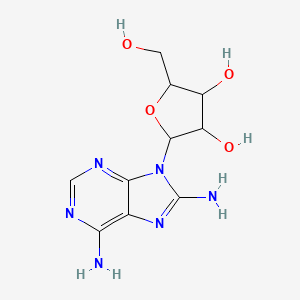
![4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13894874.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13894876.png)
